molecular formula C7H4F3NO2 B13480294 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid

Cat. No.: B13480294
M. Wt: 191.11 g/mol
InChI Key: KEWMGYUTEVYWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a mixture of fluorine gas (F₂) and nitrogen gas (N₂) in the presence of a strong acid . Another approach involves the use of complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C) to produce a mixture of fluorinated pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the fluorination of pyridine can be achieved using a mixture of fluorine gas and nitrogen gas in the presence of a strong acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of fluorine atoms can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is unique due to the presence of both difluoro and fluoropyridinyl groups in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMGYUTEVYWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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